molecular formula C19H12Cl3N3O2 B11696508 N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide

N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B11696508
M. Wt: 420.7 g/mol
InChI Key: RVHJVXLCFUUKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple chlorine atoms and a pyridine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]aniline.

    Cyclization: The intermediate is then subjected to cyclization with pyridine-3-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-2-carboxamide
  • N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-4-carboxamide

Uniqueness

N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H12Cl3N3O2

Molecular Weight

420.7 g/mol

IUPAC Name

N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12Cl3N3O2/c20-12-3-5-14(6-4-12)24-19(27)15-8-13(21)9-16(22)17(15)25-18(26)11-2-1-7-23-10-11/h1-10H,(H,24,27)(H,25,26)

InChI Key

RVHJVXLCFUUKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.